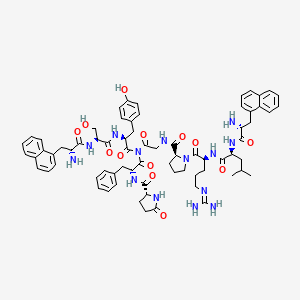
Wy 43657
概要
説明
Gonadotropin-releasing hormone (GNRH), pglu(1)-phe(2)-3-(1-naphthyl)ala(3,6)-, is a synthetic analog of the naturally occurring gonadotropin-releasing hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Wy 43657 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the formation of the peptide chain, the protecting groups are removed under acidic or basic conditions, and the final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to increase efficiency and consistency. The purification steps are also scaled up, often involving preparative HPLC or other large-scale chromatographic techniques.
化学反応の分析
Types of Reactions
Wy 43657 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Wy 43657 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its potential effects on various biological processes.
Medicine: Explored for its therapeutic potential in treating hormone-related disorders such as infertility, endometriosis, and prostate cancer.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Wy 43657 involves binding to GNRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex hormones such as testosterone and estrogen. The molecular targets and pathways involved include the GNRH receptor, G-proteins, and downstream effectors like adenylate cyclase and phospholipase C.
類似化合物との比較
Similar Compounds
Leuprolide: Another synthetic analog of GNRH used in the treatment of hormone-sensitive cancers and other conditions.
Triptorelin: A GNRH agonist used in the treatment of prostate cancer and endometriosis.
Goserelin: A synthetic decapeptide analog of GNRH used in the treatment of breast and prostate cancer.
Uniqueness
Wy 43657 is unique due to its specific modifications, which enhance its stability and binding affinity to GNRH receptors. These modifications make it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds in terms of potency and duration of action.
特性
CAS番号 |
78255-70-6 |
|---|---|
分子式 |
C71H86N14O13 |
分子量 |
1343.5 g/mol |
IUPAC名 |
(2R)-N-[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H86N14O13/c1-41(2)34-55(80-62(90)51(72)37-46-20-10-18-44-16-6-8-22-49(44)46)65(93)79-54(24-12-32-76-71(74)75)68(96)84-33-13-25-59(84)67(95)77-39-61(89)85(69(97)56(35-42-14-4-3-5-15-42)81-64(92)53-30-31-60(88)78-53)70(98)57(36-43-26-28-48(87)29-27-43)82-66(94)58(40-86)83-63(91)52(73)38-47-21-11-19-45-17-7-9-23-50(45)47/h3-11,14-23,26-29,41,51-59,86-87H,12-13,24-25,30-40,72-73H2,1-2H3,(H,77,95)(H,78,88)(H,79,93)(H,80,90)(H,81,92)(H,82,94)(H,83,91)(H4,74,75,76)/t51-,52-,53-,54+,55+,56-,57+,58+,59+/m1/s1 |
InChIキー |
AFADPSGWXCORKZ-DCRMUDECSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N(C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N)NC(=O)C(CC7=CC=CC8=CC=CC=C87)N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N(C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N)NC(=O)[C@@H](CC7=CC=CC8=CC=CC=C87)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N(C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N)NC(=O)C(CC7=CC=CC8=CC=CC=C87)N |
外観 |
Solid powder |
Key on ui other cas no. |
78255-70-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-pyroglutamyl-2-phenylalanyl-3,6-(3-(1-naphthyl)alanine)-LHRH GnRH, pGlu(1)-Phe(2)-3-(1-naphthyl)Ala(3,6)- LHRH, pGlu(1)-Phe(2)-3-(1-naphthyl)Ala(3,6)- LHRH, pyroglutamyl(1)-phenylalanyl(2)-3-(1-naphthyl)alanine(3,6)- Wy 43657 Wy-43,657 Wy-43657 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















